D-Arabitol

Description

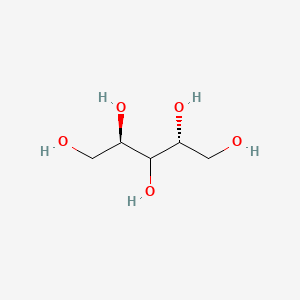

D-Arabinitol (C₅H₁₂O₅), a five-carbon sugar alcohol (polyol), is a stereoisomer of L-arabinitol. It is naturally produced by Candida species and other fungi as a metabolic byproduct, particularly during invasive infections . Structurally, D-arabinitol differs from L-arabinitol in the spatial arrangement of hydroxyl groups, which underpins its enantioselective detection via chiral chromatography .

Physiological and Diagnostic Relevance:

- In healthy individuals, urinary D-arabinitol/L-arabinitol ratios average 1.95 ± 0.34, while patients with disseminated candidiasis exhibit ratios as high as 254.75 .

- Serum D-arabinitol levels correlate with fungal burden, as demonstrated in animal models and clinical studies .

- Diagnostic methods like gas chromatography-mass spectrometry (GC-MS) with chiral columns (e.g., Beta-Dex 120) enable precise separation and quantification of D- and L-arabinitol, achieving interassay coefficients of variation ≤6.6% .

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045979 | |

| Record name | D-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

729 mg/mL | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-82-4, 2152-56-9 | |

| Record name | Arabinitol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-arabinitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOA443XF1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFV05Y57M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 104 °C | |

| Record name | D-Arabitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Arabinitol can be synthesized through the reduction of D-arabinose using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically involves dissolving D-arabinose in a suitable solvent, such as water or methanol, and then adding the reducing agent under controlled conditions to yield D-arabinitol .

Industrial Production Methods: Industrial production of D-arabinitol often involves microbial fermentation processes. Specific strains of yeast or bacteria are cultured in a medium containing D-arabinose, which they metabolize to produce D-arabinitol. The fermentation process is optimized for yield and purity, and the product is subsequently purified through crystallization or other separation techniques .

Types of Reactions:

Oxidation: D-Arabinitol can undergo oxidation to form D-arabinose or other oxidized derivatives. Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: D-Arabinitol itself is a reduced form of D-arabinose, and further reduction is not typically performed.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Substitution: Halogenating agents like thionyl chloride or acylating agents like acetic anhydride.

Major Products Formed:

Oxidation: D-Arabinose, D-arabinonic acid.

Substitution: Halogenated or esterified derivatives of D-arabinitol.

Scientific Research Applications

D-Arabinitol is a sugar alcohol metabolite produced by most Candida species . While low concentrations of Candida albicans can be found on the human mucosa of the mouth, throat, genital area, and gastrointestinal tract, a weak immune system or physiological bacterial flora disorders can cause the fungus to proliferate and lead to candidiasis .

D-Arabinitol in Research

D-arabinitol is a useful marker for diagnosing candidiasis in immunocompromised patients and a potential prognostic indicator in various conditions . D-arabinitol has been used as a functional indicator of relevant clinical Candida overgrowth .

D-arabinitol, along with mannitol, erythritol, D-threitol, xylitol, galactitol, and sorbitol, are polyols (sugar alcohols) with diverse functions in fungi . Arabinitol comes in two forms: D-arabinitol and L-arabinitol . Besides endogenous production, arabinitol is used in the food and pharmaceutical industries as a natural sweetener, dental-caries reducer, and sugar substitute for diabetic patients because of its low-calorie content .

Case Studies

- Neonatal Infants A study measured urine D-arabinitol/L-arabinitol ratio in 40 healthy full-term infants (0-3 days of age) and 77 hospitalized infants in the neonatal intensive care unit (gestational age 25-41 weeks, 184 samples) in whom invasive candidiasis was not suspected and no systemic antifungal treatment was given . The D-arabinitol/L-arabinitol ratio was also measured in five infants treated with fluconazole, two of whom had Candida growth in deep locations . All five infants treated with fluconazole had at least one D-arabinitol/L-arabinitol ratio above 4.6 . Three infants, including one with verified candidemia, had repeatedly elevated D-arabinitol/L-arabinitol ratios (maximum 10.2), which returned to normal after fluconazole treatment .

- Screening in Pediatric Oncology Screening neutropenic children with cancer decreased the number of invasive candidiasis cases at the pediatric oncology unit. However, at the neonatal intensive care unit, the number of invasive candidiasis cases remained unchanged, where the D-arabinitol/L-arabinitol ratio was obtained only when invasive candidiasis was suspected .

Limitations

Mechanism of Action

D-Arabinitol exerts its effects primarily through its role as a metabolite in fungal species. In the context of invasive candidiasis, D-arabinitol is produced by pathogenic Candida species during their metabolic processes. The compound can be detected in human serum and urine, where elevated levels indicate the presence of a fungal infection. The exact molecular targets and pathways involved in D-arabinitol’s mechanism of action are related to its metabolic role in fungi and its diagnostic utility in humans .

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Arabinitol vs. L-Arabinitol

- Key Insight: The D/L-arabinitol ratio distinguishes fungal infections from non-pathogenic conditions. For example, patients with disseminated candidiasis show mean urinary ratios of 16.91 ± 1.79 versus 1.95 ± 0.34 in healthy adults .

D-Arabinitol vs. Xylitol and Adonitol

- Analytical Challenges : Xylitol and adonitol co-elute near D-arabinitol in standard GC, necessitating selective ion monitoring (m/z 519) or chiral columns for differentiation .

D-Arabinitol vs. Mannitol and Sorbitol

Research Findings and Data Tables

Table 1. Urinary D-Arabinitol/L-Arabinitol Ratios in Clinical Cohorts

| Group | Mean Ratio ± SD | Range | Statistical Significance (vs. Healthy) |

|---|---|---|---|

| Healthy Adults | 1.95 ± 0.34 | 0.97–3.44 | — |

| Candida-Colonized Controls | 2.73 ± 2.48 | 1.11–19.00 | P < 0.05 |

| Disseminated Candidiasis Patients | 16.91 ± 1.79 | 1.41–254.75 | P < 0.001 |

Table 2. Diagnostic Performance of D-Arabinitol/L-Arabinitol Ratio

Biological Activity

D-Arabinitol, a five-carbon sugar alcohol (polyol), has garnered attention for its biological activities, particularly in relation to fungal infections and its metabolic role in various organisms. This article explores the biochemical pathways involving D-arabinitol, its clinical significance, and its potential applications in diagnosing diseases, particularly invasive candidiasis.

Biochemical Pathways

D-Arabinitol is synthesized from D-xylulose-5-phosphate through a biosynthetic pathway involving specific genes, notably abpA and abpB . These genes encode enzymes that facilitate the conversion of substrates into D-arabinitol:

- abpA : Encodes a cytidylyltransferase that converts D-xylulose-5-phosphate to CDP-D-xylulose.

- abpB : Encodes a reductase that subsequently converts CDP-D-xylulose to CDP-D-arabinitol.

The kinetic parameters of these enzymes have been studied, revealing their optimal activity under specific temperature and pH conditions. This pathway is crucial for the production of capsular polysaccharides in pathogens like Streptococcus pneumoniae, which utilize D-arabinitol as a virulence factor .

Diagnosis of Invasive Candidiasis

D-Arabinitol has been identified as a significant biomarker for diagnosing invasive candidiasis, particularly in immunocompromised patients. The ratio of D-arabinitol to L-arabinitol (DA/LA ratio) in urine has been shown to correlate with the presence of Candida species in clinical settings:

- In studies involving neutropenic children and premature infants, elevated DA/LA ratios were indicative of invasive candidiasis. For instance, one study found that the DA/LA ratio increased significantly after long-term antibiotic therapy, suggesting that antibiotics may disrupt the balance between bacteria and fungi, allowing Candida overgrowth .

- A retrospective analysis indicated that monitoring DA/LA ratios led to a decrease in culture-positive cases of invasive candidiasis in pediatric oncology units .

Table 1: Urine DA/LA Ratios in Clinical Studies

These findings underscore the utility of D-arabinitol as a diagnostic tool and highlight its role in clinical decision-making.

Metabolic Role and Applications

D-Arabinitol is not only significant for its diagnostic potential but also plays a role in various metabolic processes:

Chemical Reactions Analysis

Biosynthetic Pathways of D-Arabitol

This compound biosynthesis in C. albicans occurs via the pentose phosphate pathway. Key steps include:

-

D-Ribulose-5-Phosphate Dephosphorylation : The pentose phosphate intermediate D-ribulose-5-PO₄ is dephosphorylated to form D-ribulose.

-

Reduction to this compound : D-ribulose is reduced to this compound via an NAD-dependent dehydrogenase.

Key Findings :

-

¹³C nuclear magnetic resonance (NMR) studies confirmed that [2-¹³C]glucose is metabolized to D-[1-¹³C]arabitol, with D-ribulose-5-PO₄ as the primary precursor .

-

Disruption of the ARD gene (encoding this compound dehydrogenase, ArDH) did not inhibit this compound synthesis, indicating that ArDH is not involved in biosynthesis . Instead, a separate reductase likely catalyzes the final reduction step.

Catabolic Pathways of this compound

This compound utilization involves its oxidation back to D-ribulose, which enters central carbon metabolism:

-

Oxidation to D-Ribulose : ArDH catalyzes the reaction:

-

Phosphorylation and Metabolism : D-Ribulose is phosphorylated to D-ribulose-5-PO₄, which feeds into the pentose phosphate pathway or glycolysis.

Key Findings :

-

ARD null mutants failed to grow on this compound or D-arabinose media, confirming ArDH’s essential role in catabolism .

-

ArDH belongs to the short-chain dehydrogenase family, with a molecular weight of 31 kDa and strict specificity for NAD⁺ .

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Cofactor | Localization |

|---|---|---|---|

| D-Ribulose-5-PO₄ phosphatase | Dephosphorylates D-ribulose-5-PO₄ | – | Cytoplasm |

| D-Ribulose reductase | Reduces D-ribulose to this compound (biosynthesis) | NADPH | Cytoplasm |

| ArDH | Oxidizes this compound to D-ribulose (catabolism) | NAD⁺ | Cytoplasm |

Table 2: Metabolic Flux in Wild-Type vs. ARD Null Mutants

| Strain | This compound Synthesis (Glucose Feed) | This compound Utilization |

|---|---|---|

| Wild-Type | 2.8 µmol/mg protein | Yes |

| ARD Null Mutant | 2.7 µmol/mg protein | No |

Notes :

-

Biosynthesis and catabolism are genetically distinct pathways, as shown by unimpaired synthesis in ARD mutants .

-

The biosynthetic pathway likely involves two steps: (i) dephosphorylation of D-ribulose-5-PO₄ and (ii) reduction by a novel reductase .

Research Implications and Unresolved Questions

-

Pathogenic Role : this compound serves as a virulence factor in C. albicans infections, but the exact mechanism remains unclear .

-

Evolutionary Context : Separate pathways for synthesis and utilization suggest evolutionary adaptation to diverse environments.

-

Open Questions : The identity of the reductase in biosynthesis and the regulatory mechanisms controlling pathway switching require further study .

Q & A

Basic: What are the standard methodologies for quantifying D-Arabinitol in biological samples, and how are they validated?

Answer:

D-Arabinitol is commonly quantified using enzymatic assays such as the D-mannitol/L-arabitol assay, which involves NAD⁺-dependent dehydrogenases. For example, Megazyme’s protocol ( ) details:

-

Reagent Preparation :

Component Volume (R1) Volume (R2) Distilled water 58.6 mL 6.9 mL Buffer solution 3.3 mL - NAD⁺ solution 3.3 mL - ManDH suspension - 0.6 mL -

Procedure :

- Auto-Analyzer : Use a single-point standard or full calibration curve.

- Linearity : Validated up to 0.75 g/L with a 0.01 mL sample volume.

Validation requires concurrent reagent batches and adherence to reaction parameters (wavelength, stability). Cross-reactivity with stereoisomers (e.g., L-arabinitol) must be addressed using chiral chromatography or isomer-specific enzymes .

Basic: What safety protocols are critical when handling D-Arabinitol in laboratory settings?

Answer:

D-Arabinitol is classified as a skin (H315) and eye irritant (H319) and may cause respiratory irritation (H335). Key protocols include:

- Personal Protective Equipment (PPE) : Gloves, eye protection, and respiratory filters for prolonged exposure .

- Storage : Tightly sealed containers in well-ventilated areas, away from oxidizers and moisture .

- Spill Management : Avoid water contact to prevent environmental contamination; dispose via regulated waste systems .

- Emergency Measures : Immediate washing of affected skin/eyes and medical consultation for persistent irritation .

Advanced: How can researchers resolve discrepancies in D-Arabinitol levels reported across biological matrices (e.g., serum vs. urine)?

Answer:

Discrepancies arise due to matrix-specific metabolism and detection limits. For instance:

- Urine : Baseline levels ≈10 μg/mL (higher excretion efficiency) .

- Serum : Lower levels (≈0.2 μg/mL) due to renal clearance dynamics .

Methodological Solutions :

Matrix-Specific Calibration : Use spiked matrix samples to account for interference.

Sensitivity Enhancement : Employ mass spectrometry (LC-MS/MS) for low-abundance serum detection.

Kinetic Studies : Track time-dependent concentration changes to model excretion rates.

Contradictions in literature often stem from unstandardized sample collection times or assay variability; cross-validation with orthogonal methods is critical .

Advanced: What experimental design considerations are critical when investigating D-Arabinitol’s role in fungal pathogenesis?

Answer:

- Hypothesis Formulation : Focus on causal links between D-Arabinitol levels and fungal biomass (e.g., Candida spp.) using in vitro/in vivo models .

- Controls : Include non-pathogenic yeast strains and D/L-arabinitol isomer comparisons.

- Data Collection :

- Longitudinal Sampling : Monitor D-Arabinitol in serum/urine during infection progression.

- Correlative Analysis : Pair biochemical assays with histopathology or transcriptomics.

- Ethical Compliance : Adhere to human/animal ethics guidelines when using clinical samples .

- Statistical Power : Predefine sample sizes using pilot studies to ensure detectability of clinically relevant thresholds .

Basic: How do the physicochemical properties of D-Arabinitol influence its stability and storage in research settings?

Answer:

- Hygroscopicity : Requires desiccated storage to prevent clumping .

- Thermal Stability : Stable at room temperature but degrades above 150°C .

- Solubility : High water solubility (≈1.3 g/mL) necessitates moisture-free containers to avoid unintended dissolution .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced: What analytical techniques differentiate D-Arabinitol from its stereoisomers in complex mixtures?

Answer:

- Chiral Chromatography : Use columns with cyclodextrin-based stationary phases (e.g., Astec Chirobiotic™) for enantiomeric resolution .

- Enzymatic Specificity : Leverage isomer-specific dehydrogenases (e.g., L-arabinitol dehydrogenase for selectivity) .

- NMR Spectroscopy : Compare chemical shifts of hydroxyl groups in D- vs. L-arabinitol (e.g., δ 3.5–4.2 ppm regions) .

Validation requires spiking with pure isomers and benchmarking against reference spectra .

Advanced: How should researchers address conflicting data on D-Arabinitol’s metabolic pathways in microbial systems?

Answer:

- Pathway Mapping : Use isotopic tracing (¹³C-labeled D-Arabinitol) to track incorporation into microbial biomass .

- Gene Knockout Models : Compare wild-type vs. araB/araD knockout strains in fungi to isolate pathway contributions.

- Meta-Analysis : Systematically review growth conditions (e.g., carbon source availability) that alter pathway dominance .

Contradictions often arise from species-specific enzyme expression; multi-omics integration (proteomics/metabolomics) clarifies context-dependent metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.